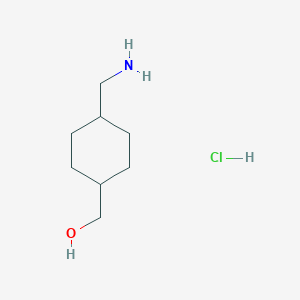

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride” is a chemical compound with the CAS Number: 178972-33-3 . It has a molecular weight of 179.69 and its IUPAC name is ((1r,4r)-4-(aminomethyl)cyclohexyl)methanol hydrochloride . It is a solid at room temperature .

Synthesis Analysis

This compound can be synthesized using borane in tetrahydrofuran and methanol . A 1.0 M solution of borane in tetrahydrofuran is added slowly dropwise to a suspension of trans-4-(aminomethyl)cyclohexanecarboxylic acid in tetrahydrofuran . The reaction mixture is heated at reflux for 14 hours . The resulting solution is cooled to 0° C and carefully treated dropwise with 1 N methanolic hydrochloric acid . The white suspension obtained is stirred for 1 hour at 23° C and subsequently concentrated . This procedure is repeated twice to give trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride as a white solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H/t7-,8-; . The linear formula is C8H18ClNO .Chemical Reactions Analysis

This compound has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . It has also been used in the preparation of trans-4-methoxyoxalamido-1-cyclohexanol benzoxazine, required for the preparation of polybenzoxazine-silica hybrid nanocomposites .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.69 .Applications De Recherche Scientifique

Antifibrinolytic Agent

This compound is used as an antifibrinolytic agent to inhibit plasmin-induced fibrinolysis, which is a process that prevents blood clots from growing and becoming problematic .

Hemorrhagic Diseases Treatment

It has applications in treating various hemorrhagic diseases and controlling abnormal bleeding during operations .

Lysine Analogue

It serves as a lysine analogue to characterize binding sites in plasminogen , an important molecule involved in the breakdown of blood clots .

Barrier Recovery Acceleration

In dermatological research, it has been found to accelerate barrier recovery and prevent epidermal hyperplasia induced by epidermal injury .

Pharmaceutical Intermediate

The compound is an important intermediate in the synthesis of pharmaceuticals, such as Ambroxol, which is used in the treatment of respiratory diseases .

Safety and Hazards

Propriétés

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXAGLQDXWJBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)